molecular formula C16H12N2O3 B8458846 N-benzoyl-2-oxindole-1-carboxamide

N-benzoyl-2-oxindole-1-carboxamide

Cat. No. B8458846
M. Wt: 280.28 g/mol
InChI Key: IOMSWISKMUXPLV-UHFFFAOYSA-N
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Patent
US04658037

Procedure details

To a stirred slurry of 399 mg (3.0 mmole) of 2-oxindole in 7 ml of toluene was added 485 mg (3.3 mmole) of benzoyl isocyanate. The mixture was heated under reflux for 2.2 hours and then it was cooled to room temperature. The solid was recovered by filtration and it was then dissolved in ca. 10 ml of hot acetonitrile. The acetonitrile solution was decolorized using activated carbon and then allowed to cool and the precipitate was recovered by filtration. Recrystallization of the precipitate from acetonitrile gave 131 mg of the title compound, mp 183.5°-184.5° C.
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[C:11]([N:19]=[C:20]=[O:21])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[C:11]([NH:19][C:20]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10])=[O:21])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
399 mg
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
485 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.2 hours
Duration
2.2 h
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration and it
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in ca. 10 ml of hot acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the precipitate from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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